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Compound of Interest

Compound Name: Naringin

CAS No.: 977038-87-1

Cat. No.: B10753769

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Naringin, a flavanone glycoside predominantly found in citrus fruits, is a subject of increasing

interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological

activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This document

provides detailed protocols for the extraction and purification of naringin from citrus peel, a

major byproduct of the citrus processing industry, offering a valuable and sustainable source of

this bioactive compound. The methodologies described herein are intended to serve as a

practical guide for laboratory- and pilot-scale production of high-purity naringin.

Data Presentation: Comparison of Naringin
Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity

of naringin from citrus peel. Below is a summary of quantitative data from various studies,

comparing the efficiency of different extraction techniques.
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Extractio
n Method

Citrus
Source

Solvent
Temperat
ure (°C)

Time

Naringin
Yield
(mg/g of
dry peel)

Referenc
e

Ultrasound

-Assisted

Extraction

(UAE)

Citrus

sinensis
Ethanol 65.5 30 min 2.021 [1]

Ultrasound

-Assisted

Extraction

(UAE)

Citrus

grandis

80%

Ethanol
60 7.5 min 4.65 [2]

Ultrasound

-Assisted

Extraction

(UAE)

Citrus x

paradisi

70%

Ethanol
33-40 1-5 min up to 25.05 [3]

Combined

Ultrasonic

& Reflux

Citrus x

paradisi

70%

Ethanol
- - 51.94 [4]

Microwave-

Assisted

Extraction

(MAE)

Citrus

paradisi
Water - 218 s 13.20 [5]

Soxhlet

Extraction

Citrus X

paradisi
Methanol 55-65 3 h 18

Hot

Extraction

Citrus

maxima

80%

Ethanol
60 27 min

4.91

(mg/mL)

Supercritic

al CO2

Extraction

Fresh

Grapefruit

Peel

CO2 with

15%

Ethanol

58.6 45 min 14.4
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Sample Preparation
Source Material: Obtain fresh citrus peels (e.g., grapefruit, pomelo, orange).

Washing: Thoroughly wash the peels with distilled water to remove any surface impurities.

Separation: Separate the flavedo (outer colored part) and albedo (inner white part), as the

albedo is particularly rich in naringin.

Drying: Dry the peels. This can be achieved by air-drying, oven-drying at a low temperature

(e.g., 50-60°C) to a constant weight, or freeze-drying.

Grinding: Grind the dried peels into a fine powder using a blender or a mill to increase the

surface area for efficient extraction.

Naringin Extraction Protocols
This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration,

leading to higher extraction efficiency in a shorter time.

Materials:

Powdered citrus peel

Ethanol (70-80%)

Ultrasonic bath or probe sonicator

Beaker or flask

Filtration system (e.g., filter paper or centrifuge)

Rotary evaporator

Procedure:

Weigh a desired amount of powdered citrus peel and place it in a beaker or flask.

Add the ethanol solvent at a specific solid-to-solvent ratio (e.g., 1:10 to 1:25 w/v).
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Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

Set the sonication parameters: temperature (e.g., 40-65°C), time (e.g., 15-60 minutes), and

power/frequency (as per instrument specifications).

After sonication, separate the extract from the solid residue by filtration or centrifugation.

Collect the supernatant (the liquid extract).

Concentrate the extract using a rotary evaporator to remove the ethanol. The resulting crude

extract can be used for purification.

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.

Materials:

Powdered citrus peel

Extraction solvent (e.g., water or ethanol-water mixture)

Microwave extraction system

Extraction vessel

Filtration system

Rotary evaporator

Procedure:

Place a weighed amount of powdered citrus peel into the microwave extraction vessel.

Add the extraction solvent at a predetermined ratio.

Seal the vessel and place it in the microwave extractor.

Set the microwave power (e.g., 100-1000 W) and extraction time (e.g., 1-10 minutes).

After the extraction cycle is complete, allow the vessel to cool.
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Filter the mixture to separate the extract from the solid residue.

Concentrate the filtrate using a rotary evaporator to obtain the crude naringin extract.

Naringin Purification Protocols
This is a common and effective method for purifying naringin from a concentrated crude

extract.

Materials:

Crude naringin extract

Deionized water

Isopropanol or other suitable anti-solvent

Beaker

Heating plate

Refrigerator or ice bath

Filtration apparatus

Procedure:

Dissolve the crude naringin extract in a minimal amount of hot water (e.g., 70°C).

If impurities are present, the hot solution can be filtered.

Allow the solution to cool down slowly to room temperature.

To enhance crystallization, add an anti-solvent like isopropanol.

Place the solution in a refrigerator (e.g., 4°C) or an ice bath for several hours to overnight to

facilitate the formation of naringin crystals.

Collect the crystals by filtration.
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Wash the crystals with a small amount of cold water or the crystallization solvent to remove

any remaining impurities.

Dry the purified naringin crystals in a desiccator or a vacuum oven at a low temperature.

This technique separates naringin based on its adsorption affinity to a solid stationary phase.

Materials:

Crude naringin extract

Macroporous adsorption resin (e.g., HPD600, DM101, X-5)

Glass column

Deionized water

Ethanol (for elution)

Sodium hydroxide (for pH adjustment, optional)

Fraction collector (optional)

Procedure:

Resin Pre-treatment: Swell and clean the macroporous resin according to the manufacturer's

instructions. This typically involves washing with ethanol and then water.

Column Packing: Pack the pre-treated resin into a glass column to form a stationary phase

bed.

Equilibration: Equilibrate the column by passing deionized water through it until the pH of the

eluate is neutral.

Sample Loading: Dissolve the crude naringin extract in water. Adjust the pH if necessary (an

acidic pH of around 3.5-6 can be optimal for adsorption). Load the solution onto the column

at a controlled flow rate (e.g., 0.5-2 BV/h).
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Washing: After loading, wash the column with deionized water to remove unbound impurities

like sugars and organic acids.

Elution: Elute the adsorbed naringin from the resin using a step or gradient of ethanol-water

solution (e.g., 60-80% ethanol). The pH of the elution buffer can be adjusted (e.g., to 10 with

NaOH) to improve desorption.

Fraction Collection: Collect the eluate in fractions.

Analysis: Analyze the fractions for the presence of naringin using techniques like TLC or

HPLC.

Pooling and Concentration: Pool the naringin-rich fractions and concentrate them using a

rotary evaporator to obtain purified naringin.
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Signaling Pathways Modulated by Naringin
Naringin exerts its biological effects by modulating several key signaling pathways involved in

inflammation, cell proliferation, and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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